cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

CXCR4 antagonist receptor binding affinity pKi

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is a synthetic head-to-tail cyclic pentapeptide chemokine receptor type 4 (CXCR4) antagonist. It belongs to the class of backbone-cyclized oligopeptides that mimic the pharmacophore of the 14-residue peptidic antagonist T140.

Molecular Formula C34H43N9O6
Molecular Weight 673.8 g/mol
Cat. No. B10795220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(-Nal-Gly-D-Tyr-Dab-Arg-)
Molecular FormulaC34H43N9O6
Molecular Weight673.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCN)CC4=CC=C(C=C4)O
InChIInChI=1S/C34H43N9O6/c35-14-13-26-32(48)41-25(6-3-15-38-34(36)37)31(47)43-27(18-21-7-10-22-4-1-2-5-23(22)16-21)30(46)39-19-29(45)40-28(33(49)42-26)17-20-8-11-24(44)12-9-20/h1-2,4-5,7-12,16,25-28,44H,3,6,13-15,17-19,35H2,(H,39,46)(H,40,45)(H,41,48)(H,42,49)(H,43,47)(H4,36,37,38)
InChIKeyHARPNEHNTFUJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) Procurement Guide: Cyclic Pentapeptide CXCR4 Antagonist Identity and Baseline Properties


cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is a synthetic head-to-tail cyclic pentapeptide chemokine receptor type 4 (CXCR4) antagonist. It belongs to the class of backbone-cyclized oligopeptides that mimic the pharmacophore of the 14-residue peptidic antagonist T140 [1]. The compound incorporates the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab) at position 4, D-tyrosine at position 3, and 2-naphthylalanine (Nal) at position 1, distinguishing it from the prototypical cyclic pentapeptide CXCR4 antagonist FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] [2]. Its molecular formula is C₃₄H₄₃N₉O₆ with a theoretical molecular weight of 673.8 g/mol and a calculated logP of −1.198 [3].

Why Cyclic Pentapeptide CXCR4 Antagonists Cannot Be Substituted: The cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) Differentiation Rationale


Cyclic pentapeptide CXCR4 antagonists are not interchangeable because their receptor affinity and functional activity depend critically on amino acid sequence order, stereochemistry, and side-chain composition [1]. The substitution of a single residue—such as replacing Arg with the shorter, non-canonical Dab—alters the spatial arrangement of cationic charges that engage the CXCR4 binding pocket. In FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)], two adjacent arginine residues provide a clustered basic pharmacophore; in cyclo(-Nal-Gly-D-Tyr-Dab-Arg-), the basic residue pairing is Dab-Arg, which presents a different charge geometry and hydrogen-bonding capacity [2]. Additionally, the incorporation of D-Tyr at position 3, rather than position 1 as in FC131, repositions the phenolic hydroxyl group within the macrocycle, potentially affecting receptor selectivity and off-target profiles. These structural differences translate into measurable variations in binding affinity, functional antagonism, and proteolytic stability that preclude simple generic substitution [3].

Quantitative Differentiation Evidence for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) vs. FC131 and Related CXCR4 Antagonists


CXCR4 Binding Affinity (pKi): cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) vs. FC131

The CXCR4 binding affinity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is reported as a pKi of 7.80 ± 0.22, corresponding to a Ki of approximately 15.8 nM, based on ChEMBL-curated activity data accessible via the ZINC database [1]. In comparison, the prototypical cyclic pentapeptide FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] exhibits an IC₅₀ of 4.5 nM in a [¹²⁵I]-SDF-1 competitive binding assay against CXCR4 transfectants . The approximately 3.5-fold difference in affinity indicates that the Dab-containing scaffold achieves potent receptor engagement but with a distinguishable affinity profile that may be advantageous in applications requiring moderated receptor blockade.

CXCR4 antagonist receptor binding affinity pKi

Non-Proteinogenic Dab Residue: Protease Stability Differentiation from Arg-Containing Analogues

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) contains 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid whose side chain is one methylene unit shorter than ornithine and two units shorter than lysine. Substitution of standard basic residues with Dab in cyclic peptides has been shown to enhance proteolytic resistance by disrupting recognition by trypsin-like serine proteases, which cleave selectively at Arg and Lys residues [1]. In contrast, FC131 contains two adjacent arginine residues that present canonical trypsin cleavage sites. The Dab residue, combined with the D-Tyr at position 3, creates a dual barrier: D-amino acids broadly evade L-amino acid-specific proteases [2], while the non-canonical Dab side chain further reduces susceptibility to arginine-directed proteolysis.

proteolytic resistance non-canonical amino acid Dab

Cyclization-Driven Metabolic Stability Over Linear Peptide CXCR4 Antagonists

Head-to-tail cyclization protects cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) from degradation by exopeptidases (aminopeptidases and carboxypeptidases), which require free N- and C-termini for substrate recognition [1]. Linear peptide CXCR4 antagonists, including truncated analogues of T140, are susceptible to rapid N-terminal degradation in plasma. The cyclic scaffold of this compound eliminates terminal recognition motifs, a feature shared with FC131 but representing a critical differentiation from linear antagonists. Additionally, the conformational constraint imposed by cyclization reduces the entropic penalty of binding, potentially enhancing target engagement relative to flexible linear peptides with identical pharmacophoric residues [2].

metabolic stability cyclic peptide exopeptidase resistance

Physicochemical Profile: tPSA and Hydrogen-Bonding Capacity vs. FC131

The topological polar surface area (tPSA) of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is 257 Ų, with 10 hydrogen-bond donors and 6 hydrogen-bond acceptors, as computed from the ZINC database [1]. This tPSA is near the upper limit associated with favorable membrane permeability (typically < 140 Ų for oral bioavailability), indicating that the compound, like most cyclic pentapeptide CXCR4 antagonists, is primarily suited for parenteral or in vitro administration. By comparison, FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] has a tPSA of approximately 297 Ų with 12 H-bond donors (due to two additional guanidine NH groups from the second arginine) [2]. The lower H-bond donor count (10 vs. 12) and smaller tPSA (257 vs. ~297 Ų) of the Dab-containing compound suggest marginally improved passive membrane permeability relative to FC131, which may confer advantages in cellular uptake assays.

tPSA hydrogen bonding physicochemical properties

Molecular Weight and Synthetic Accessibility vs. Macrocyclic CXCR4 Antagonists

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) has a molecular weight of 673.8 g/mol [1], positioning it as a mid-sized cyclic pentapeptide. This is significantly smaller than balixafortide (POL6326, MW ~1732 Da), a 16-residue cyclic peptide CXCR4 antagonist [2], and comparable to FC131 (MW ~634 Da). The 673.8 Da mass—approximately 40 Da heavier than FC131 due to the Nal-for-Tyr substitution and presence of Dab—retains the synthetic advantages of solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization, a well-established manufacturing route for pentapeptide-scale macrocycles. For procurement, this molecular weight range typically correlates with >95% purity achievable via standard preparative HPLC and lower cost-per-gram compared to larger cyclic peptides (>1000 Da) that require more complex cyclization strategies.

molecular weight synthetic accessibility solid-phase peptide synthesis

Optimal Application Scenarios for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) Based on Quantitative Differentiation Evidence


In Vitro CXCR4 Antagonism Assays Requiring Moderate Potency to Avoid Receptor Desensitization

With a Ki of approximately 15.8 nM (pKi = 7.80) [1], cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is well-suited for CXCR4 functional antagonism studies where ultra-high potency (e.g., FC131 at IC₅₀ = 4.5 nM ) may induce rapid receptor internalization and desensitization, complicating the interpretation of sustained signaling blockade. The compound's moderate affinity allows for controlled, titratable receptor occupancy in calcium flux, β-arrestin recruitment, and chemotaxis assays.

Prolonged Cell-Based Assays Requiring Enhanced Proteolytic Stability

The combination of D-Tyr at position 3 and the non-proteinogenic Dab residue at position 4 is predicted to confer superior resistance to serum and lysosomal proteases compared to Arg-rich analogues like FC131 [1]. This makes the compound particularly suitable for long-duration (24–72 h) cell migration, invasion, and co-culture assays where peptide degradation would otherwise confound dose-response relationships.

Structure-Activity Relationship (SAR) Studies Exploring Non-Canonical Cationic Pharmacophores

The presence of Dab—a basic amino acid with a side chain one methylene unit shorter than ornithine—provides a unique cationic pharmacophore element for CXCR4 SAR campaigns. Researchers investigating the spatial tolerance of the CXCR4 binding pocket for basic residues can use this compound to probe the effect of reduced side-chain length on receptor affinity and selectivity, leveraging the quantitative binding data (pKi = 7.80) [1] as a baseline for further chemical modifications.

Preclinical Imaging and Targeted Delivery with Reduced Hepatic Clearance Potential

The computed tPSA of 257 Ų and lower hydrogen-bond donor count (10 vs. 12 for FC131) [1] suggest marginally improved membrane permeability, which may enhance cellular uptake in CXCR4-overexpressing tumor models. Combined with the predicted metabolic stability from D-amino acid and Dab incorporation, the compound is a candidate scaffold for developing radiolabeled or fluorescent CXCR4-targeted imaging probes where extended circulation time and efficient tumor penetration are desired.

Quote Request

Request a Quote for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.